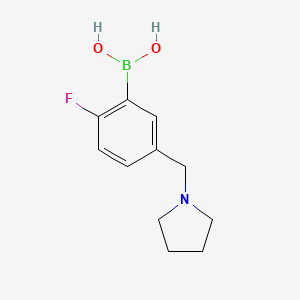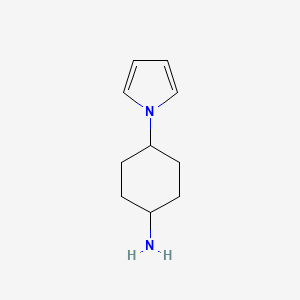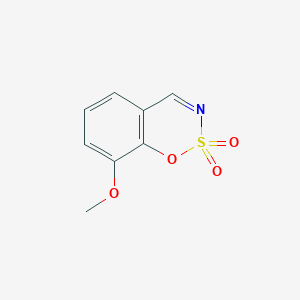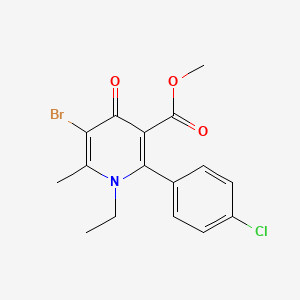
2-フルオロ-5-(1-ピロリジニルメチル)フェニルボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid: is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a pyrrolidin-1-ylmethyl group.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for imaging and diagnostic applications due to its ability to form stable complexes with biomolecules.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.
Industry:
作用機序
Target of Action
The primary target of (2-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, including the SM cross-coupling reaction .
Action Environment
The action of (2-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is influenced by the reaction conditions. The compound is known for its exceptional mildness and functional group tolerance , suggesting it can perform effectively under a variety of environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidin-1-ylmethyl Group: This can be achieved by reacting pyrrolidine with a suitable alkylating agent to introduce the pyrrolidin-1-ylmethyl group onto the phenyl ring.
Introduction of the Fluorine Atom: Fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of (2-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane or borohydride derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
類似化合物との比較
(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid: Similar structure but with different substitution pattern on the phenyl ring.
2-Fluoropyridine-5-boronic acid pinacol ester: Contains a pyridine ring instead of a phenyl ring.
Uniqueness:
特性
IUPAC Name |
[2-fluoro-5-(pyrrolidin-1-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c13-11-4-3-9(7-10(11)12(15)16)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWMXKJWFMWNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CN2CCCC2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2483336.png)
![3,4-DIETHOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2483337.png)



![2-{[4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2483345.png)
![N-[(4-Methoxythian-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2483346.png)




![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2483356.png)
